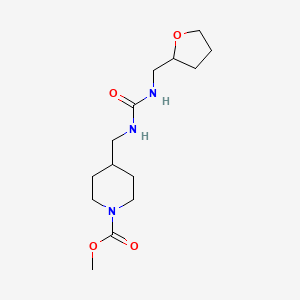
Methyl 4-((3-((tetrahydrofuran-2-yl)methyl)ureido)methyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-((3-((tetrahydrofuran-2-yl)methyl)ureido)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C14H25N3O4 and its molecular weight is 299.371. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Methyl 4-((3-((tetrahydrofuran-2-yl)methyl)ureido)methyl)piperidine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring, a ureido group, and a tetrahydrofuran moiety. The structural formula can be represented as follows:
- Molecular Formula : C15H24N4O3
- Molecular Weight : 304.37 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biological pathways. The ureido group is known to facilitate binding to enzymes and receptors, which can modulate their activity.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, similar to other piperidine derivatives that have shown promise as enzyme inhibitors in studies targeting tuberculosis and other diseases .
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing pathways related to mood and cognition.
Structure-Activity Relationship (SAR)
Research into the SAR of piperidine derivatives indicates that modifications to the piperidine ring and substituents can significantly affect biological activity. For instance, the introduction of different functional groups can enhance potency against specific targets while reducing toxicity .
| Modification | Effect on Activity |
|---|---|
| Ureido Group | Increases binding affinity to target enzymes |
| Tetrahydrofuran Moiety | Enhances solubility and bioavailability |
Case Studies and Research Findings
- Antimycobacterial Activity : A study evaluated the efficacy of various piperidine derivatives against Mycobacterium tuberculosis. The results indicated that compounds with similar structural features to this compound exhibited significant inhibitory effects on the MenA enzyme, crucial for mycobacterial survival .
- Cytotoxicity Assays : In vitro assays assessed the cytotoxic effects of the compound on cancer cell lines. The findings suggested that it could induce apoptosis in certain cancer types, indicating potential as an anticancer agent.
- Neuropharmacological Studies : Investigations into the compound's effects on neurotransmitter systems have shown promise for treating neurological disorders, with observed modulation of serotonin and dopamine pathways.
Propriétés
IUPAC Name |
methyl 4-[(oxolan-2-ylmethylcarbamoylamino)methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O4/c1-20-14(19)17-6-4-11(5-7-17)9-15-13(18)16-10-12-3-2-8-21-12/h11-12H,2-10H2,1H3,(H2,15,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWPFLIGDHSFNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)NCC2CCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














